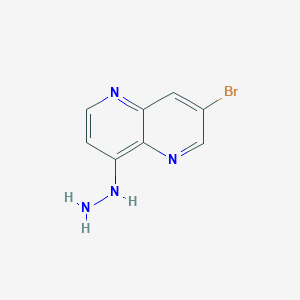

3-Bromo-8-hydrazinyl-1,5-naphthyridine

Description

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

(7-bromo-1,5-naphthyridin-4-yl)hydrazine |

InChI |

InChI=1S/C8H7BrN4/c9-5-3-7-8(12-4-5)6(13-10)1-2-11-7/h1-4H,10H2,(H,11,13) |

InChI Key |

IAKUQBSZFQHBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1NN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 8-bromo-1,5-naphthyridine as a starting material, which is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-8-hydrazinyl-1,5-naphthyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from the naphthyridine ring.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Amines (e.g., NH<sub>3</sub>) | 3-Amino-8-hydrazinyl-1,5-naphthyridine | 60–75% | |

| Sodium methoxide (MeONa) | 3-Methoxy-8-hydrazinyl-1,5-naphthyridine | ~70% |

Mechanism : The reaction proceeds via a Meisenheimer intermediate, where the nucleophile attacks the electrophilic carbon adjacent to bromine. Polar aprotic solvents (e.g., DMF) enhance reactivity .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Key Insight : Ligand choice (e.g., Xantphos) improves regioselectivity in coupling reactions .

Cyclization Reactions

The hydrazine group facilitates cyclization under acidic or oxidative conditions.

| Conditions | Product | Application | Source |

|---|---|---|---|

| HCl/EtOH, reflux | Triazolo[5,1-a]naphthyridine | Antimicrobial agents | |

| CuI, DMSO, 80°C | Tetrazolo[1,5-a]naphthyridine | Bioactive scaffold synthesis |

Example : Reaction with acetylacetone forms a fused triazole ring, enhancing cytotoxicity against Plasmodium strains .

Oxidation Reactions

The hydrazine group oxidizes to form diazenes or nitriles, depending on conditions.

| Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | 8-Diazenyl-3-bromo-1,5-naphthyridine | Mild conditions, 45–60% yield | |

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 8-Nitro-3-bromo-1,5-naphthyridine | Harsh conditions, ~30% yield |

Caution : Over-oxidation can degrade the naphthyridine core.

Metal Complex Formation

The compound coordinates transition metals via its nitrogen atoms.

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Square-planar Cu(II) complex | Catalytic oxidation studies | |

| FeCl<sub>3</sub> | Octahedral Fe(III) complex | Magnetic materials |

Stability : Complexes exhibit enhanced thermal stability compared to the free ligand .

Scientific Research Applications

Antimicrobial Properties

Naphthyridine derivatives, including 3-bromo-8-hydrazinyl-1,5-naphthyridine, have shown significant antimicrobial activity. Research indicates that these compounds possess potent antibacterial and antifungal properties. For instance, studies have demonstrated that certain naphthyridine derivatives exhibit bactericidal effects against strains such as Escherichia coli and Staphylococcus aureus, with some compounds outperforming standard antibiotics like tetracycline and ciprofloxacin .

Anticancer Activity

The anticancer potential of naphthyridines is well-documented. Compounds derived from this scaffold have been shown to inhibit cancer cell proliferation in various human cancer lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . For example, derivatives of 1,5-naphthyridine have been reported to inhibit topoisomerase II and exhibit cytotoxicity comparable to established chemotherapeutics .

Neurological Disorders

Research suggests that naphthyridine derivatives may have applications in treating neurological disorders such as Alzheimer's disease and depression. Their ability to interact with neurotransmitter systems positions them as potential candidates for further development in neuropharmacology .

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory properties of naphthyridine derivatives. These compounds can inhibit pro-inflammatory cytokines and pathways, making them suitable for developing treatments for chronic inflammatory conditions .

Synthetic Strategies

The synthesis of 3-bromo-8-hydrazinyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. Methods include cyclization reactions using various catalysts such as iodine or m-NO₂PhSO₃Na to achieve high yields of the desired product .

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Cyclization | Iodine | 45-50% | Reusable catalyst |

| Cyclization | m-NO₂PhSO₃Na | High | Better reproducibility |

Antimicrobial Efficacy Study

A study published in 2024 evaluated the antimicrobial efficacy of various naphthyridine derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, highlighting their potential as new therapeutic agents .

Anticancer Activity Evaluation

Another significant study focused on the anticancer effects of 3-bromo-8-hydrazinyl-1,5-naphthyridine analogs on human cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis in cancer cells through specific molecular pathways, suggesting their viability as anticancer drugs .

Mechanism of Action

The mechanism of action of 3-Bromo-8-hydrazinyl-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine and hydrazine groups can interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine at C3 (as in 3-bromo-8-hydrazinyl) facilitates Suzuki-Miyaura cross-coupling reactions (e.g., with boronic acids) due to its moderate electronegativity and leaving-group ability . In contrast, iodine in 3-bromo-8-iodo-1,5-naphthyridine offers higher reactivity in Ullmann couplings but increases steric hindrance.

- Functional Group Diversity : The hydrazinyl group in 3-bromo-8-hydrazinyl enables condensation with ketones (e.g., forming hydrazones) and coordination with transition metals (e.g., Fe, Cu) for catalysis or material science applications . The carboxylic acid in 8-bromo-1,5-naphthyridine-3-carboxylic acid allows for pH-dependent solubility and chelation with group III metals (Al, Ga) .

Cross-Coupling Reactions

- 3-Bromo-8-hydrazinyl-1,5-naphthyridine : The bromine at C3 participates in Suzuki couplings (Pd catalysis) to introduce aryl/heteroaryl groups. For example, coupling with 4-formylarylboronic acid yields 8-(4-formylaryl)-2-methoxynaphthyridine derivatives . The hydrazinyl group remains inert under these conditions but can be further functionalized post-coupling.

- 3-Bromo-1,5-naphthyridine : A parent compound lacking the hydrazinyl group, widely used in polymer synthesis. Dibromo derivatives (e.g., 2,6-dibromo-1,5-naphthyridine) undergo microwave-assisted Suzuki polymerization to form conjugated semiconductors .

- 8-Bromo-3-fluoro-1,5-naphthyridine : Fluorine at C3 directs electrophilic substitutions to C6/C7 positions, enabling regioselective functionalization .

Coordination Chemistry

- Hydrazinyl Derivatives : The NHNH₂ group in 3-bromo-8-hydrazinyl forms stable chelates with transition metals (e.g., Ru, Pt), useful in photoredox catalysis .

- 4-Hydroxy-1,5-naphthyridines : These derivatives form aluminum, gallium, and indium complexes with applications in OLEDs. DFT studies show that the aromaticity of the 1,5-naphthyridine ring (NICS = −8.5 ppm) stabilizes metal-ligand charge-transfer states .

Biological Activity

3-Bromo-8-hydrazinyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by its bicyclic structure comprising two fused pyridine rings. With a molecular formula of C8H7BrN4 and a molecular weight of 209.04 g/mol, this compound exhibits unique chemical properties due to the presence of both a bromine atom and a hydrazine functional group. This article explores the biological activity of 3-Bromo-8-hydrazinyl-1,5-naphthyridine, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.

The synthesis of 3-Bromo-8-hydrazinyl-1,5-naphthyridine typically involves the reaction of 8-bromo-1,5-naphthyridine with hydrazine hydrate under reflux conditions. This method allows for the introduction of the hydrazine group at the 8-position of the naphthyridine ring, resulting in a compound that possesses diverse chemical reactivity and biological interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Description |

|---|---|

| 8-Bromo-1,5-naphthyridine | Lacks the hydrazine group but shares bromine substitution. |

| 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | Contains similar bromine substitution but differs in saturation. |

| 3-Bromo-8-chloro-1,5-naphthyridine | Contains both bromine and chlorine substitutions. |

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-Bromo-8-hydrazinyl-1,5-naphthyridine have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain naphthyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of apoptotic pathways .

Case Study: Cytotoxic Effects

Aaptamine, a related naphthyridine compound, exhibited notable cytotoxic effects against non-small cell lung cancer (H1299) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL. The compound induced apoptosis via p53-independent pathways and downregulated key oncogenes such as SOX9 and Ki67 .

Antimicrobial Activity

Naphthyridines have also been studied for their antimicrobial properties. The structural features of 3-Bromo-8-hydrazinyl-1,5-naphthyridine suggest potential activity against various bacterial strains. Previous studies have indicated that related compounds can exhibit selective toxicity towards Gram-positive bacteria while being less effective against Gram-negative strains .

Table 2: Antimicrobial Activity of Naphthyridines

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| Aaptamine | Anticancer | H1299, HeLa |

| Benzo[b]naphthyridine | Antimicrobial | Gram-positive bacteria |

| 3-Bromo-8-hydrazinyl-1,5-naphthyridine | Potentially antimicrobial | Various bacterial strains |

The biological activity of 3-Bromo-8-hydrazinyl-1,5-naphthyridine may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in critical pathways like cell proliferation and apoptosis. The bromine atom may enhance lipophilicity, facilitating membrane penetration and enhancing bioavailability. Additionally, the hydrazine group can participate in various chemical reactions that may lead to the formation of reactive intermediates capable of modulating biological processes.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-8-hydrazinyl-1,5-naphthyridine, and what are the critical reaction conditions?

Answer: The synthesis typically involves two steps:

Bromination : Bromination of 1,5-naphthyridine derivatives using Br₂ in CCl₄ under reflux conditions (1–3 hours), followed by pyridine treatment to isolate mono- or di-brominated products .

Hydrazine Substitution : Reaction of 3-bromo-1,5-naphthyridine with hydrazine (NH₂NH₂) in ethanol or aqueous ethanol under reflux. Catalysts like CuSO₄·5H₂O may enhance nucleophilic displacement of the bromine atom at position 8 .

Q. Which spectroscopic and analytical methods are essential for characterizing 3-Bromo-8-hydrazinyl-1,5-naphthyridine?

Answer:

- FTIR : Confirms the presence of hydrazinyl (–NHNH₂) and C–Br bonds (stretching at ~500–600 cm⁻¹) .

- NMR :

- Mass Spectrometry : Molecular ion peaks at m/z 239–241 (M⁺ for C₈H₆BrN₃) with isotopic patterns confirming bromine .

- Elemental Analysis : Validates purity (>95%) by matching C, H, N, Br percentages .

Advanced Research Questions

Q. How does the bromo substituent at position 3 influence regioselectivity in further functionalization?

Answer: The electron-withdrawing bromine at position 3 activates the adjacent position (C8) for nucleophilic substitution by polarizing the C–Br bond. This directs hydrazine or other nucleophiles to attack C8 preferentially. However, steric hindrance or competing reaction pathways (e.g., radical mechanisms) may lead to side products. For example, Pd-catalyzed cross-coupling reactions at C3 require ligands (e.g., P(C₆H₄Me-o)₃) to stabilize intermediates .

Q. What strategies resolve contradictions in regioselectivity during di-substitution reactions?

Answer: Contradictions arise when competing substituents (e.g., bromine at C3 and hydrazine at C8) alter electronic profiles. Strategies include:

- Temperature Control : Lower temperatures favor kinetic products (mono-substitution), while higher temperatures promote thermodynamic control .

- Stoichiometric Adjustments : Limiting hydrazine prevents over-substitution, even in di-bromo precursors .

- Catalyst Optimization : Pd(OAc)₂ with bulky ligands (e.g., P(C₆H₄Me-o)₃) improves selectivity in Suzuki-Miyaura couplings .

Q. How can 3-Bromo-8-hydrazinyl-1,5-naphthyridine serve as a ligand in metal complexes?

Answer: The hydrazinyl group acts as a bidentate ligand, coordinating transition metals (e.g., Cu, W) through N–N bonds. For example:

- Coordination Polymers : 1,5-Naphthyridine derivatives form 1D polymeric structures with Cu(I), enhancing stability for catalytic applications .

- Biological Activity : Functionalized hydrazinyl-naphthyridines complex with metals to improve antimalarial or antitumor activity by targeting DNA or enzymes .

Q. What methodologies address discrepancies in reported reaction yields for hydrazine substitution?

Answer: Yield discrepancies often stem from:

- Reagent Purity : Impure hydrazine (e.g., containing water) reduces reactivity. Anhydrous NH₂NH₂·H₂O in ethanol improves consistency .

- Reaction Time : Prolonged heating (>90 min) may degrade products. Monitoring via TLC or HPLC ensures optimal termination .

- Substrate Activation : Pre-treatment of 3-bromo precursors with acid (HCl) enhances electrophilicity at C8, increasing yields to ~75% .

Data Contradiction Analysis

Q. Why do some studies report di-substitution products despite using mono-bromo precursors?

Answer: Contradictions arise from:

- Radical Pathways : Bromine at C3 may undergo homolytic cleavage under high-energy conditions (e.g., UV light), enabling radical coupling at other positions .

- Residual Catalysts : Trace Pd from prior reactions (e.g., cross-coupling) can catalyze unintended C–H activation, leading to di-substitution .

Q. How do solvent polarity and pH affect hydrazine substitution efficiency?

Answer:

- Polar Solvents (EtOH/H₂O) : Stabilize transition states via hydrogen bonding, accelerating substitution (k = 0.15 min⁻¹ in 50% EtOH) .

- Acidic pH : Protonates hydrazine (NH₂NH₃⁺), reducing nucleophilicity. Optimal pH 8–9 maintains NH₂NH₂ reactivity .

Application-Oriented Questions

Q. What role does 3-Bromo-8-hydrazinyl-1,5-naphthyridine play in antimalarial drug design?

Answer: The hydrazinyl group enables Schiff base formation with ketones in pathogens. Derivatives like 3-bromo-8-[4-hydroxy-3,5-bis(4-methylpiperazin-1-yl)amino]-1,5-naphthyridine inhibit Plasmodium enzymes via chelation of Fe³⁺ in heme .

Q. How is this compound utilized in synthesizing fused heterocycles?

Answer: Cyclization with aldehydes or ketones under acidic conditions yields fused pyrazolo[3,4-b][1,5]naphthyridines. For example:

- Reaction with Acetone : Forms tricyclic structures with potential fluorescence properties for optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.